Chlorhydrate de centanafadine

Vue d'ensemble

Description

- EB-1020, anciennement connu sous le nom de code de développement « EB-1020 », est un composé développé en tant qu'inhibiteur de la recapture de la sérotonine, de la noradrénaline et de la dopamine (ISRN-SND).

- Son développement a débuté avec Euthymics Bioscience après l'acquisition de DOV Pharmaceutical.

- EB-1020 inhibe la recapture de la noradrénaline, de la dopamine et de la sérotonine, avec des rapports d'IC50 de 6:38:83, respectivement .

Applications De Recherche Scientifique

- EB-1020 a des applications potentielles dans divers domaines :

Psychiatrie et neurologie : Initialement développé pour le trouble déficitaire de l'attention avec hyperactivité (TDAH), il présente une efficacité de type stimulant et une bonne tolérance.

Modulation des neurotransmetteurs : Son triple inhibition de la recapture affecte les niveaux de sérotonine, de noradrénaline et de dopamine, ce qui le rend pertinent pour les troubles de l'humeur.

Neuropharmacologie : La recherche explore son impact sur l'équilibre des neurotransmetteurs et les troubles associés.

Mécanisme d'action

- Le mécanisme d'action de l'EB-1020 implique le blocage des transporteurs de recapture de la sérotonine (SERT), de la noradrénaline (NET) et de la dopamine (DAT).

- En inhibant la recapture, il augmente la disponibilité de ces neurotransmetteurs dans les fentes synaptiques, ce qui peut influencer l'humeur, l'attention et le comportement.

Mécanisme D'action

Target of Action

Centanafadine hydrochloride primarily targets three neurotransmitter transporters: the norepinephrine transporter, the dopamine transporter, and the serotonin transporter . These transporters play crucial roles in the regulation of neurotransmission, which is essential for normal brain function .

Mode of Action

Centanafadine hydrochloride acts as a reuptake inhibitor for norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, Centanafadine hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Centanafadine hydrochloride are those involved in the transmission of norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, Centanafadine hydrochloride can potentially modulate several downstream effects related to mood, attention, and cognition .

Pharmacokinetics

The pharmacokinetic properties of Centanafadine hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the drug’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Centanafadine hydrochloride’s action are primarily related to its impact on neurotransmission. By increasing the availability of norepinephrine, dopamine, and serotonin in the synaptic cleft, Centanafadine hydrochloride can enhance neurotransmission, potentially leading to improvements in symptoms of disorders like attention-deficit hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of Centanafadine hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications . Specific details about how these factors influence the action of centanafadine hydrochloride are still under investigation .

Analyse Biochimique

Biochemical Properties

Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .

Cellular Effects

Centanafadine hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Centanafadine hydrochloride involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .

Temporal Effects in Laboratory Settings

In clinical trials, Centanafadine hydrochloride demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings

Metabolic Pathways

As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .

Transport and Distribution

As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .

Subcellular Localization

As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .

Méthodes De Préparation

- Malheureusement, les voies synthétiques spécifiques et les conditions de réaction pour l'EB-1020 ne sont pas largement disponibles dans le domaine public. Il est synthétisé par une série d'étapes chimiques pour obtenir sa structure souhaitée.

- Les méthodes de production industrielle sont exclusives et généralement non divulguées pour des raisons commerciales.

Analyse Des Réactions Chimiques

- L'EB-1020 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Des informations détaillées sur les réactions et les réactifs spécifiques sont limitées.

- Les principaux produits formés à partir de ces réactions dépendraient des conditions de réaction spécifiques et des matières premières.

Comparaison Avec Des Composés Similaires

- L'unicité de l'EB-1020 réside dans son profil d'inhibition triple de la recapture (sérotonine, noradrénaline et dopamine).

- Des composés similaires incluent :

Amitifadine : Également un inhibiteur triple de la recapture.

Bicifadine : Inhibiteur double de la recapture de la noradrénaline et de la dopamine.

Dasotraline : Inhibiteur triple de la recapture avec une demi-vie plus longue.

Propriétés

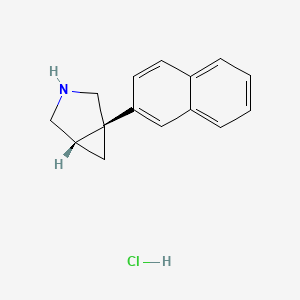

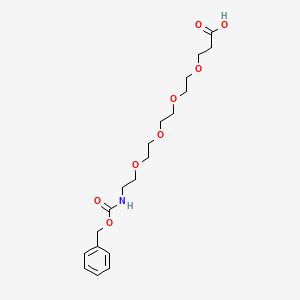

IUPAC Name |

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVMJAJGCQUPKX-LIOBNPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923981-14-0 | |

| Record name | Centanafadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CENTANAFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

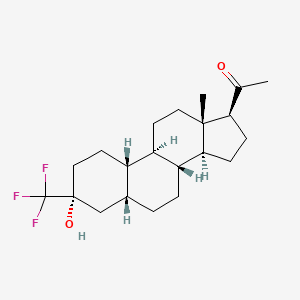

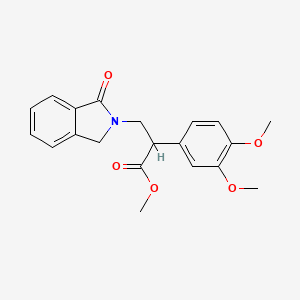

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)